molecular formula C6H5ClO3S B151769 4-Chlorobenzenesulfonic acid CAS No. 98-66-8

4-Chlorobenzenesulfonic acid

Cat. No. B151769
CAS RN: 98-66-8
M. Wt: 192.62 g/mol
InChI Key: RJWBTWIBUIGANW-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonic acid (4-CBS) is a compound that has been studied for its potential to be intercalated into zinc–aluminium layered double hydroxides (LDHs) to create new stable organo-mineral hybrid nanomaterials. The intercalation can be achieved through direct synthesis by coprecipitation or ion exchange methods, resulting in a material with a good degree of intercalation and stability under certain conditions .

Synthesis Analysis

The synthesis of 4-CBS intercalated LDHs has been optimized by varying the pH, the 4-CBS/NO3 ratio, and the exchange temperature. The most successful conditions for total exchange and stability of the resulting hybrid material were found to be at pH 8 and with a 4-CBS concentration of 0.0028 M . Additionally, 4-chlorobenzaldehyde, a related compound, has been synthesized through the Sommelet reaction, which involves the reaction of 4-chlorobenzylic chloride with urotropine under specific conditions, yielding a high product yield of more than 96% .

Molecular Structure Analysis

The molecular structure of 4-CBS related compounds has been elucidated using various techniques. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single crystal X-ray structure analysis, revealing a V-shaped molecule with the two substituted benzene rings forming a dihedral angle of 84.31(9)° . In another study, the crystal structure of a 4-chlorobenzoic acid–quinoline complex was analyzed, showing an almost planar 4-chlorobenzoic acid molecule with a dihedral angle of 2.9(14)° between the carboxy group and the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of 4-CBS and related compounds has been explored in various contexts. For example, the electrochemical oxidation of 4-chloroaniline, a compound structurally similar to 4-CBS, in the presence of arylsulfinic acids leads to the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives . Furthermore, the interaction of 4-chlorobenzylamine with organic acids results in the formation of molecular salts, where the NH2 units in the 4-chlorobenzylamine moieties are protonated, and the organic acids are deprotonated, leading to charge-assisted hydrogen bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-CBS and its derivatives have been characterized using various analytical techniques. X-ray diffraction and infrared spectroscopy were used to characterize the intercalated LDHs . The liquid crystalline properties of a series of 4-chloro-2'-hydroxy-4'-alkoxyazobenzenes were studied, revealing the presence of nematic and smectic A phases for certain members of the series . The antimicrobial properties of cotton fabrics treated with a 4-aminobenzenesulfonic acid–chloro–triazine adduct were also investigated, showing higher antimicrobial activity compared to untreated fabric .

Scientific Research Applications

Synthesis of Hybrid Nanomaterials

4-Chlorobenzenesulfonate (4-CBS) has been used in the synthesis of novel organo-mineral hybrid nanomaterials. For instance, it was intercalated between layers of zinc-aluminium layered double hydroxides (LDHs) to create a stable hybrid nanostructured material, which was characterized for its chemical and thermal properties (Lakraimi et al., 2006).

Groundwater Analysis

Research has identified p-chlorobenzenesulfonic acid in groundwater, notably at the Stringfellow Superfund site, where it was found to be the predominant organic species. This discovery has implications for environmental monitoring and pollution control (Kendall, 1989).

Coordination Polymers

4-Chlorobenzenesulfonic acid has been used in the construction of rare organosilver(I) coordination polymers. These polymers have been analyzed for their structural and luminescent properties, contributing to the field of materials science (Deng et al., 2011).

Bioremediation Potential

Pseudomonas aeruginosa RW41, a bacterial strain capable of mineralizing 4-chlorobenzenesulfonic acid, has been identified. This strain's unique ability to recycle sulfur and chloride ions from synthetic haloorganosulfonates offers potential for bioremediation technologies (Blasco et al., 2008).

Photocatalytic Degradation Studies

Studies have also explored the use of 4-chlorobenzenesulfonic acid in understanding the mechanisms of photocatalytic degradation of organic compounds in wastewater. This research is crucial for developing efficient water treatment methods (Haarstrick et al., 1996).

Industrial Waste Recovery

The recovery process of p-chlorobenzenesulfonic acid from industrial waste acid, such as in dicofol production, has been documented. This process allows for the reuse of p-chlorobenzenesulfonic acid as a catalyst in hydrolysis steps, demonstrating its role in industrial recycling and waste management (Liu Cun-yu, 2005).

Spectroscopic Studies

Spectroscopic studies have been conducted on 4-chlorobenzenesulfonic acid to understand its acidic strength and molecular structure, contributing to our understanding of its chemical properties (Cha et al., 1987).

Safety And Hazards

4-Chlorobenzenesulfonic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . More detailed safety information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBTWIBUIGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044473
Record name 4-Chlorobenzenesulphonic acid
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Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Chlorobenzenesulfonic acid

CAS RN

98-66-8
Record name 4-Chlorobenzenesulfonic acid
Source CAS Common Chemistry
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Record name p-Chlorobenzenesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
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Record name 4-Chlorobenzenesulphonic acid
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Record name 4-chlorobenzenesulphonic acid
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Record name P-CHLOROBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
A Koschella, T Leermann… - Journal of applied …, 2006 - Wiley Online Library
… 4-Chlorobenzenesulfonic acid chloride is less reactive than benzenesulfonic acid chloride or tosyl chloride. The conversion of cellulose with 5 mol reagent/mol AGU yielded a product …
Number of citations: 17 onlinelibrary.wiley.com
EL ELIEL, KW NELSON - The Journal of Organic Chemistry, 1955 - ACS Publications
… The rate of displacement of chlorine in the N, N-dimethylamide of 3-nitro-4chlorobenzenesulfonic acid (XV) by sodium methoxide in absolute methanol at 25.0 was found to be 0.0911-…
Number of citations: 18 pubs.acs.org
WC Brumley - Journal of Chromatography A, 1992 - Elsevier
… A migration time window is defined from dodecylbenzenesulfonic acid to 4-chlorobenzenesulfonic acid of about 3.248 min under these conditions. A migration time window in CE, like a …
Number of citations: 73 www.sciencedirect.com
R Blasco, JL Ramos, RM Wittich - Environmental microbiology, 2008 - Wiley Online Library
… Pseudomonas aeruginosa RW41 is the first bacterial strain, which could be isolated by virtue of its capability to mineralize 4-chlorobenzenesulfonic acid (4CBSA), the major polar by-…
SVR Bandaru, P Ghosh - International Journal of Heat and Mass Transfer, 2011 - Elsevier
… NMR analysis of the aqueous phase showed that no chemical reaction occurred at 298 K and 313 K, but some amount of 4-chlorobenzenesulfonic acid formed at 323 K. The high mass …
Number of citations: 13 www.sciencedirect.com
EE Kenaga, RW Hummer - Journal of Economic Entomology, 1949 - academic.oup.com
A numher of substituted phenyl lwnzenesulfo-nates have been tested against insects (Laugcr et at.] 944),(Siegler & Gertler 1946).(Frcar 19m, PIctcalf] 948). Laboratory test da. ta on …
Number of citations: 20 academic.oup.com
H Li, Q Deng, H Chen, X Cao, J Zheng, Y Zhong… - Applied Catalysis A …, 2019 - Elsevier
… Herein, a novel biochar-based hydrophobic benzenesulfonic acid is prepared for the first time by one-pot sulfonation method of biochar with 4-chlorobenzenesulfonic acid. It has a large …
Number of citations: 43 www.sciencedirect.com
A Phillips - The Journal of Organic Chemistry, 1956 - ACS Publications
… tion of 2-chlorobenzenesulfonie acid as well as the 4-chlorobenzenesulfonic acid. The reactions converting 4-chlorobenzenesulfonic acid to III, which failed to hydrolyze, havebeen …
Number of citations: 1 pubs.acs.org
IB Rozentsveig, AV Popov, GG Levkovskaya - Russian Journal of Organic …, 2008 - Springer
We extensively investigate the reactivity of amidopolychloroethyl-substituted aromatic and heterocyclic compounds accessible thanks to the methods we have developed of …
Number of citations: 1 link.springer.com
FA Berti, B Rieckmann, C Perego… - Memorias do Instituto …, 1948 - cabdirect.org
… in order to obtain 4, 4'-dichloro-diphenylsulfone, such as "sulfonation of chlorobenzene with sulfur trioxyde (44) or fuming sulfuric acid, condensation of 4-chlorobenzenesulfonic acid …
Number of citations: 2 www.cabdirect.org

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